(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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Overview
Description
“(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is a complex organic compound. It contains a propenone group (a three-carbon chain with a double bond and a ketone), which is attached to two different phenyl groups (benzene rings). One of these phenyl groups is substituted with a chlorine atom, and the other is substituted with a propyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the propenone backbone, followed by the attachment of the phenyl groups. The specific methods and reagents used would depend on the desired reaction conditions and the specific properties of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the propenone backbone and the two phenyl groups. The presence of the chlorine atom and the propyl group would also influence the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the propenone group and the phenyl groups. The chlorine atom and the propyl group could also participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propenone group and the phenyl groups could influence its solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVSVUWKFRTGN-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
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